N,N-Dimethyl-[1,3'-biazetidin]-3-amine 2,2,2-trifluoroacetate
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Overview
Description
N,N-Dimethyl-[1,3’-biazetidin]-3-amine 2,2,2-trifluoroacetate is an organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a trifluoroacetate group, making it highly reactive and useful in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-[1,3’-biazetidin]-3-amine 2,2,2-trifluoroacetate typically involves the reaction of N,N-dimethyl-1,3-biazetidine with trifluoroacetic acid. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The process involves the following steps:
Reaction Setup: The reaction is set up in a dry, inert atmosphere, typically using nitrogen or argon gas.
Addition of Reagents: N,N-dimethyl-1,3-biazetidine is added to a solution of trifluoroacetic acid.
Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of N,N-Dimethyl-[1,3’-biazetidin]-3-amine 2,2,2-trifluoroacetate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-[1,3’-biazetidin]-3-amine 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroacetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N,N-dimethyl-[1,3’-biazetidin]-3-amine oxide.
Reduction: Formation of N,N-dimethyl-[1,3’-biazetidin]-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-[1,3’-biazetidin]-3-amine 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-[1,3’-biazetidin]-3-amine 2,2,2-trifluoroacetate involves its interaction with various molecular targets. The trifluoroacetate group enhances the compound’s reactivity, allowing it to participate in a range of chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions, influencing catalytic processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyltrifluoroacetamide: Similar in structure but lacks the biazetidine ring.
N,N-Diethyl-2,2,2-trifluoroacetamide: Contains an ethyl group instead of a dimethyl group.
2,2,2-Trifluoroethyl trifluoroacetate: Contains a trifluoroethyl group instead of a dimethyl group.
Uniqueness
N,N-Dimethyl-[1,3’-biazetidin]-3-amine 2,2,2-trifluoroacetate is unique due to its biazetidine ring structure combined with the trifluoroacetate group. This combination imparts distinct chemical properties, making it highly versatile in various chemical reactions and applications.
Properties
IUPAC Name |
1-(azetidin-3-yl)-N,N-dimethylazetidin-3-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3.C2HF3O2/c1-10(2)8-5-11(6-8)7-3-9-4-7;3-2(4,5)1(6)7/h7-9H,3-6H2,1-2H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXMZNHHJNOZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CN(C1)C2CNC2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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